

Ortetamine vs dextroamphetamine potency comparison

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Compound Focus: Ortetamine

CAS No.: 5580-32-5

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Pharmacological Profile & Potency Comparison

The core quantitative data for this comparison is summarized in the table below.

Feature	Ortetamine (2-Methylamphetamine)	Dextroamphetamine
Chemical Structure	1-(2-methylphenyl)propan-2-amine [1]	(2S)-1-phenylpropan-2-amine [2] [3]
IUPAC Name	(±)-1-(2-methylphenyl)propan-2-amine [1]	(2S)-1-phenylpropan-2-amine [3]
Relative Potency	Approximately 1/10th (one-tenth) the potency of dextroamphetamine in animal drug discrimination tests [1].	Used as the reference standard (1x potency) in the same assays [1].
Primary Molecular Targets	Dopamine Transporter (DAT), Norepinephrine Transporter (NET) [4] (inferred from amphetamine class).	Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2) [4].
Key Mechanism of Action	Substrate for DAT, promoting dopamine release via reverse	Substrate for DAT/NET; increases dopamine release via reverse transport and reuptake

Feature	Ortetamine (2-Methylamphetamine)	Dextroamphetamine
	transport [5] [4] (inferred from amphetamine class).	inhibition; inhibits VMAT2 and monoamine oxidase (MAO) activity [4].
Legal Status (US)	Schedule II (as an isomer of methamphetamine) [1].	Schedule II [6] [7] [8].

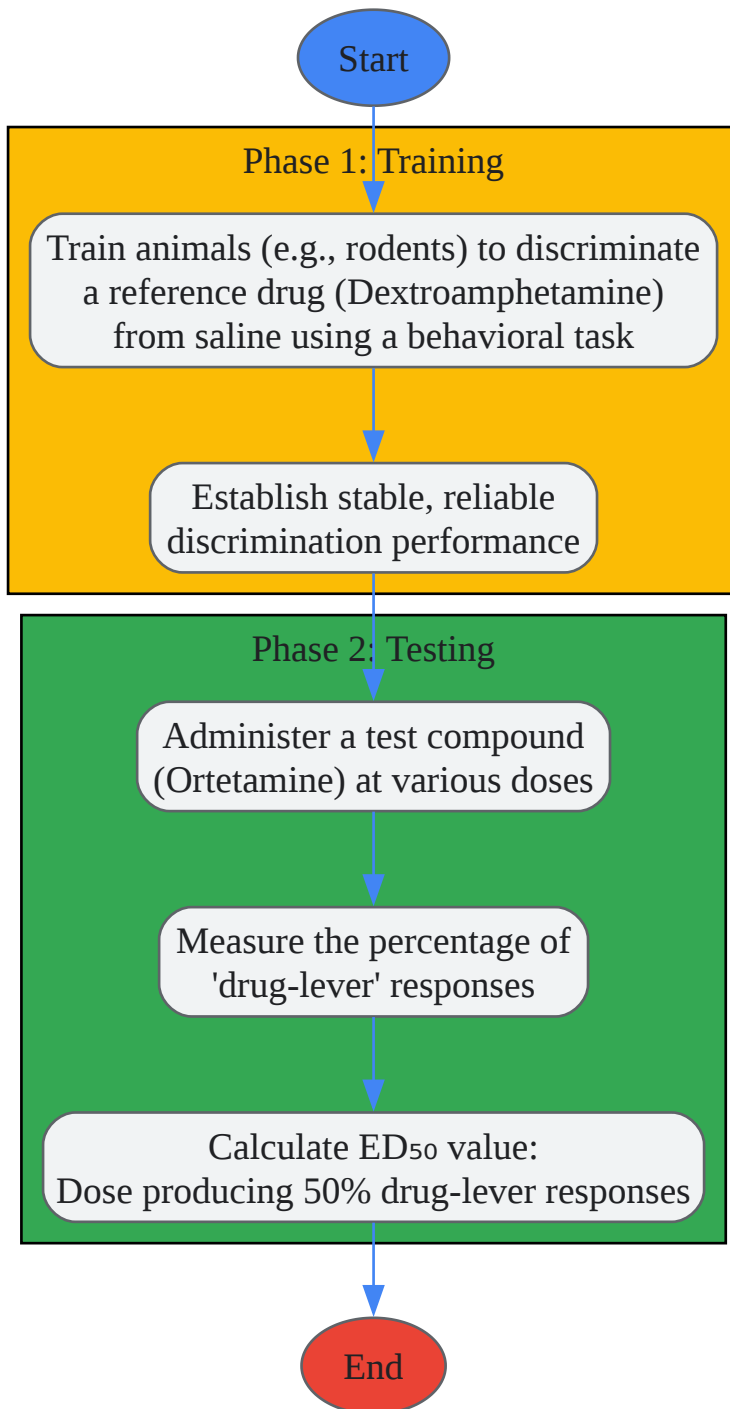
Experimental Data & Key Findings

The primary data on the potency difference comes from a 1990 animal study published in *Pharmacology, Biochemistry, and Behavior* [1].

- **Experimental Objective:** To investigate the stimulus properties of ring-methyl amphetamine analogs (2-MA, 3-MA, 4-MA) by assessing how well they substitute for dextroamphetamine in animal drug discrimination tests [1].
- **Core Finding: Ortetamine** (2-MA) substituted for dextroamphetamine more closely than its 3- or 4-methyl isomers. However, it did so with only about **one-tenth the potency** of dextroamphetamine itself [1].

Detailed Experimental Methodology

For researchers seeking to replicate or understand the basis of this comparison, the general methodology of drug discrimination studies is outlined below.



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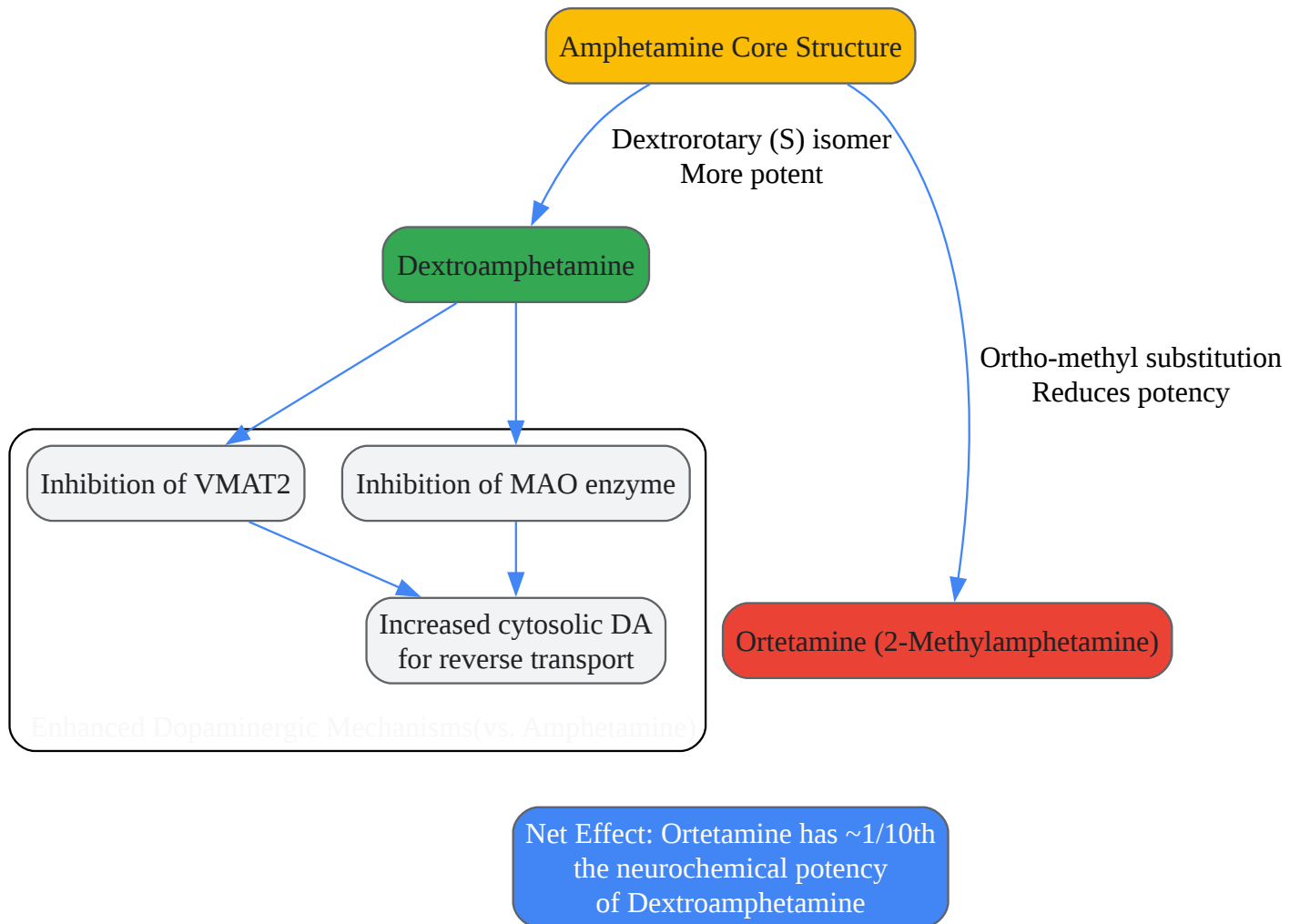
Workflow Description:

- **Training:** Animals are trained to perform one action (e.g., press one lever) after administration of a reference drug (**dextroamphetamine**), and another action after administration of saline [1].

- **Testing:** Once the discrimination is learned, the test compound (**ortetamine**) is administered. Researchers observe which lever the animal presses.
- **Data Analysis:** The percentage of drug-appropriate responses is recorded for various doses of **ortetamine**. The **ED₅₀** (Effective Dose 50) is calculated, representing the dose at which the animal responds on the drug-associated lever 50% of the time. Comparing the ED₅₀ of **ortetamine** to that of dextroamphetamine provides the measure of relative potency [1].

Mechanistic Insights & Structural Activity Relationship (SAR)

The significant difference in potency can be understood by examining their distinct mechanisms and chemical structures.



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Mechanism Description:

- **Dextroamphetamine** exhibits a multi-faceted mechanism: it is a substrate for the DAT/NET, inducing reverse transport of dopamine; it also inhibits the **vesicular monoamine transporter 2 (VMAT2)**, which increases cytosolic dopamine available for release, and weakly inhibits **monoamine oxidase (MAO)**, slowing dopamine breakdown [4]. This multi-target action creates a robust increase in extracellular dopamine.
- **Ortetamine**, while also a DAT substrate, lacks the extensive VMAT2 and MAO inhibition profile [4]. The critical structural difference is the **ortho-methyl group** on its phenyl ring. This addition is believed to sterically hinder the molecule's optimal interaction with the dopamine transporter, significantly reducing its efficiency in inducing dopamine release compared to dextroamphetamine [1].

Research Implications

For drug development professionals, the comparison between these two molecules highlights a key structure-activity relationship (SAR):

- The **phenyl ring structure** of the amphetamine molecule is highly sensitive to substitution.
- An **ortho-methyl group**, as in **ortetamine**, is a key structural modifier that **significantly reduces psychostimulant potency** compared to the unsubstituted dextroamphetamine [1].

This suggests that while the core amphetamine structure is a powerful psychostimulant, strategic substitutions can create partial agonists or lower-efficacy compounds, which may be a valuable strategy for developing treatments with less abuse potential.

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